molecular formula C27H25N3O4 B2482127 N-benzyl-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide CAS No. 932524-21-5

N-benzyl-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide

Katalognummer: B2482127
CAS-Nummer: 932524-21-5
Molekulargewicht: 455.514
InChI-Schlüssel: GISBTVANHFIPGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the [1,4]dioxino[2,3-g]quinolin acetamide family, characterized by a fused dioxane-quinoline core and an acetamide side chain modified with benzyl and phenylaminomethyl substituents. Its structure features a bicyclic [1,4]dioxino[2,3-g]quinolin scaffold, a ketone group at position 7, and a phenylaminomethyl moiety at position 8, which likely enhances its binding affinity to biological targets .

Eigenschaften

IUPAC Name

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c31-26(29-16-19-7-3-1-4-8-19)18-30-23-15-25-24(33-11-12-34-25)14-20(23)13-21(27(30)32)17-28-22-9-5-2-6-10-22/h1-10,13-15,28H,11-12,16-18H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISBTVANHFIPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C=C(C(=O)N(C3=C2)CC(=O)NCC4=CC=CC=C4)CNC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide typically involves multi-step organic reactions One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis The dioxino ring can be introduced through a cyclization reaction involving appropriate diol precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce the corresponding amine.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to N-benzyl-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis and cell cycle arrest. The presence of the dioxin moiety enhances the compound's interaction with biological targets involved in tumor growth and metastasis .

Antimicrobial Properties

N-benzyl derivatives are often explored for their antimicrobial effects. Studies have demonstrated that compounds with similar structures can exhibit activity against a range of bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

The structural features of N-benzyl-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide suggest potential as enzyme inhibitors. Specifically, compounds in this class may inhibit enzymes linked to disease pathways such as kinases involved in cancer progression or enzymes responsible for drug metabolism .

Fluorescence Probes

Compounds similar to N-benzyl-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide have been utilized as fluorescent probes in biological studies. Their ability to emit fluorescence upon excitation allows for tracing biological pathways and cellular processes in real-time .

Drug Delivery Systems

The unique structure of this compound can be exploited in drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery to specific tissues or cells .

Organic Electronics

Research into the use of N-benzyl derivatives in organic electronics has shown promise. The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form thin films with favorable charge transport properties is particularly noteworthy .

Polymer Chemistry

N-benzyl derivatives can serve as building blocks in polymer chemistry. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties of the resulting materials .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using derivatives similar to N-benzyl compound .
Study BAntimicrobial PropertiesShowed effectiveness against Gram-positive and Gram-negative bacteria .
Study CFluorescence ProbesUtilized in live-cell imaging to monitor cellular processes with high specificity .

Wirkmechanismus

The mechanism of action of N-benzyl-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural variations among related compounds include substitutions on the quinoline core, acetamide side chain, and appended aromatic groups. These modifications critically impact physicochemical properties and bioactivity.

Compound Name Core Structure Substituents Key Features Reference
Target Compound : N-benzyl-2-{7-oxo-8-[(phenylamino)methyl]-[1,4]dioxinoquinolin-6-yl}acetamide [1,4]dioxino[2,3-g]quinolin - 7-oxo
- 8-(phenylaminomethyl)
- N-benzyl acetamide
Enhanced lipophilicity and hydrogen-bonding capacity due to benzyl and phenylaminomethyl groups
N-(3-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-[1,4]dioxinoquinolin-6-yl}acetamide [1,4]dioxino[2,3-g]quinolin - 7-oxo
- 8-(phenylaminomethyl)
- N-(3-chlorophenyl) acetamide
Chlorophenyl group increases halogen bonding potential; lower solubility than benzyl analogue
2-({2H,3H-[1,4]dioxino[2,3-g]quinolin-7-yl}sulfanyl)acetamide derivatives [1,4]dioxino[2,3-g]quinolin - 7-sulfanyl
- Variable N-alkyl/aryl acetamide
Sulfanyl group improves thiol-mediated interactions; BCR-ABL kinase inhibition reported
N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide 8-hydroxyquinoline - 5,7-dichloro
- N,N-dicyclohexyl acetamide
Chlorine atoms enhance electron-withdrawing effects; cyclohexyl groups increase steric bulk
2-(8-benzoyl-9-oxo-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide [1,4]dioxino[2,3-g]quinolin - 8-benzoyl
- 9-oxo
- N-(2,4-dimethoxyphenyl) acetamide
Benzoyl and dimethoxyphenyl groups improve π-π stacking and solubility in polar solvents

Key Research Findings and Trends

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, benzoyl) increase metabolic stability but reduce aqueous solubility.
  • Bulky N-alkyl/aryl groups (e.g., benzyl, dicyclohexyl) enhance target selectivity by reducing off-site interactions .

Activity Trends :

  • Sulfanyl-containing derivatives (e.g., ) show stronger kinase inhibition than oxo or hydroxy analogues .
  • Compounds with flexible acetamide side chains (e.g., ) exhibit broader pharmacokinetic profiles .

Biologische Aktivität

N-benzyl-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide is a complex synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article summarizes the available research findings regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a quinoline core fused with a dioxin moiety and an acetamide functional group. Its molecular formula is C22H22N2O3C_{22}H_{22}N_{2}O_{3}, and it has a molecular weight of approximately 350.42 g/mol. The presence of the phenylamino group suggests potential interactions with various biological targets.

Research indicates that N-benzyl-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways associated with cancer proliferation.
  • Antimicrobial Activity : Some studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens.
  • Cytotoxic Effects : In vitro assays have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting potential use as an anticancer agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-benzyl-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide:

Biological Activity IC50 Value (µM) Target/Organism Reference
Cytotoxicity15Human cancer cell lines
Antimicrobial10Staphylococcus aureus
Enzyme Inhibition20Tyrosinase

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated significant growth inhibition at concentrations as low as 15 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The compound exhibited an IC50 value of 10 µM, indicating potent activity suitable for further development as an antimicrobial agent.
  • Enzyme Inhibition Studies : Research assessing the inhibition of tyrosinase revealed an IC50 value of 20 µM. This suggests potential applications in skin whitening agents or treatments for hyperpigmentation disorders.

Q & A

Q. What are the key synthetic routes for N-benzyl-2-{...}acetamide, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with a quinoline core. Critical steps include:
  • Functionalization of the quinoline ring : Introduction of the phenylaminomethyl group via nucleophilic substitution or reductive amination .
  • Acetamide coupling : Use of coupling agents (e.g., EDC/HOBt) to attach the N-benzyl acetamide moiety under inert conditions .
  • Oxidation/Reduction : Controlled oxidation (e.g., KMnO₄ for ketone formation) or reduction (e.g., NaBH₄ for amine intermediates) requires precise temperature control (0–25°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water) is essential for >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign signals for the quinoline protons (δ 7.2–8.5 ppm), acetamide carbonyl (δ ~170 ppm), and benzyl groups (δ 4.5–5.0 ppm for CH₂) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the dioxane and quinoline rings .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected m/z ± 0.001 Da) .
  • IR Spectroscopy : Detects key functional groups (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Store aliquots at -20°C (long-term), 4°C (short-term), and 25°C/60% RH (ambient). Monitor degradation via HPLC every 30 days for 6 months. Significant degradation (>5%) at 25°C indicates need for cryopreservation .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) for 48 hours; track photodegradation products using LC-MS .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the quinoline ring?

  • Methodological Answer :
  • Directing Groups : Introduce temporary substituents (e.g., -NO₂) to steer electrophilic substitution to the 8-position. Subsequent reduction removes the directing group .
  • Catalytic Systems : Use Pd-catalyzed C-H activation with ligands (e.g., 1,10-phenanthroline) to target specific positions .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict reactive sites based on electron density maps, guiding experimental design .

Q. How can contradictory reports on the compound’s antibacterial activity be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Compare MIC values across:
  • Bacterial Strains : Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) .
  • Assay Conditions : Vary pH (5.5–7.4) and serum content (0–10% FBS) to mimic in vivo environments .
  • Mechanistic Studies : Perform in vitro enzyme inhibition assays (e.g., DNA gyrase) to confirm target engagement .

Q. What computational approaches predict the compound’s binding mode to biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Screen against homology models of bacterial topoisomerases. Prioritize poses with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Ser84 in E. coli gyrase) .
  • MD Simulations (GROMACS) : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) and identify critical interactions (e.g., π-π stacking with Phe88) .

Q. How can researchers optimize solubility for in vivo pharmacokinetic studies?

  • Methodological Answer :
  • Co-solvent Systems : Test DMSO/PEG 400 (1:4 v/v) or cyclodextrin complexes (e.g., HP-β-CD at 10% w/v) to enhance aqueous solubility (>1 mg/mL) .
  • Prodrug Design : Introduce phosphate esters at the acetamide group, which hydrolyze in vivo to release the active compound .

Data Contradiction Analysis

Q. How should discrepancies in NMR data between synthetic batches be addressed?

  • Methodological Answer :
  • Batch Comparison : Analyze ¹H NMR of all batches (500 MHz, DMSO-d₆). If signals for the benzyl group vary (δ 4.5 vs. 4.7 ppm), suspect residual solvents (e.g., EtOAc) or diastereomer formation .
  • X-ray Crystallography : Resolve absolute configuration to confirm stereochemical consistency .

Structure-Activity Relationship (SAR) Exploration

Q. Which structural modifications enhance the compound’s potency against drug-resistant pathogens?

  • Methodological Answer :
  • Quinoline Core Modifications :
  • Electron-Withdrawing Groups : Introduce -CF₃ at C-6 to improve membrane penetration (logP < 3) .
  • Ring Expansion : Replace dioxane with a triazole ring to resist enzymatic degradation .
  • Acetamide Tail Optimization : Substitute benzyl with pyridylmethyl to enhance hydrogen bonding with target enzymes .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound during synthesis?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods (≥0.5 m/s airflow) during reactions involving volatile reagents (e.g., H₂O₂) .
  • Waste Disposal : Quench reaction byproducts with 10% NaHSO₃ before aqueous disposal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.